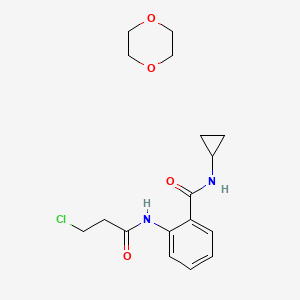

1,4-dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide

CAS No.: 2126161-23-5

Cat. No.: VC6932134

Molecular Formula: C17H23ClN2O4

Molecular Weight: 354.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2126161-23-5 |

|---|---|

| Molecular Formula | C17H23ClN2O4 |

| Molecular Weight | 354.83 |

| IUPAC Name | 2-(3-chloropropanoylamino)-N-cyclopropylbenzamide;1,4-dioxane |

| Standard InChI | InChI=1S/C13H15ClN2O2.C4H8O2/c14-8-7-12(17)16-11-4-2-1-3-10(11)13(18)15-9-5-6-9;1-2-6-4-3-5-1/h1-4,9H,5-8H2,(H,15,18)(H,16,17);1-4H2 |

| Standard InChI Key | YIZXMIAZESVXFV-UHFFFAOYSA-N |

| SMILES | C1CC1NC(=O)C2=CC=CC=C2NC(=O)CCCl.C1COCCO1 |

Introduction

Structural and Chemical Properties

The compound’s IUPAC name, 2-(3-chloropropanoylamino)-N-cyclopropylbenzamide;1,4-dioxane, reflects its hybrid architecture. The benzamide backbone is substituted at the 2-position with a 3-chloropropanamido group, while the cyclopropylamine moiety confers steric and electronic uniqueness. The 1,4-dioxane component, a six-membered cyclic ether, enhances solubility in polar solvents and influences reactivity in synthetic pathways .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃ClN₂O₄ |

| Molecular Weight | 354.83 g/mol |

| CAS Registry Number | 2126161-23-5 |

| IUPAC Name | 2-(3-chloropropanoylamino)-N-cyclopropylbenzamide;1,4-dioxane |

| Solubility | Soluble in polar aprotic solvents (e.g., 1,4-dioxane, DMF) |

The presence of both amide and ether functionalities enables participation in hydrogen bonding and dipole-dipole interactions, critical for its role in molecular recognition processes .

Synthesis and Mechanistic Pathways

The synthesis of 1,4-dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide involves a multi-step sequence prioritizing amide bond formation and cyclopropane functionalization.

Amide Coupling

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Benzamide formation | Cyclopropylamine, benzoyl chloride, DIPEA, DCM |

| 2 | 3-Chloropropanamido coupling | 3-Chloropropanoic acid, EDC, HOBt, DMF |

| 3 | Cyclization | 1,4-Dioxane, HCl, reflux |

This pathway highlights the compound’s role as a scaffold for further derivatization, particularly in medicinal chemistry .

Pharmaceutical Applications

Role in Kinase Inhibitor Development

A pivotal application of this compound is its use in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors, as evidenced by its inclusion in a European patent (EP3483167A1) . BTK inhibitors are therapeutics for autoimmune diseases and hematologic cancers. The compound serves as a critical intermediate in constructing the inhibitor’s core structure, where its chloropropanamido group participates in covalent binding to BTK’s active site .

Structure-Activity Relationship (SAR) Contributions

The cyclopropyl group enhances metabolic stability by reducing oxidative degradation, while the 1,4-dioxane ring improves aqueous solubility, balancing pharmacokinetic properties . Modifications to the chloropropanamido moiety have been explored to optimize inhibitory potency and selectivity .

| Supplier | Region | Purity | Price Range (50 mg) |

|---|---|---|---|

| A2B Chem LLC | United States | >95% | €847–€2,468 |

| ECHEMI Vendors | Global | >90% | €800–€2,500 |

Research Trends and Future Directions

Current research focuses on:

-

Synthetic Optimization: Developing catalytic, asymmetric methods to reduce step counts and improve yields.

-

Biological Screening: Evaluating the compound’s standalone bioactivity in kinase assays and antimicrobial models.

-

Polymer Chemistry: Exploring its use as a monomer in functionalized polymers for drug delivery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume